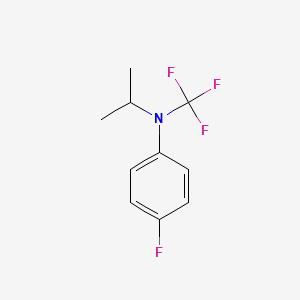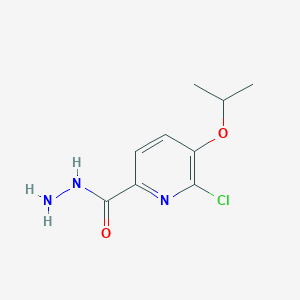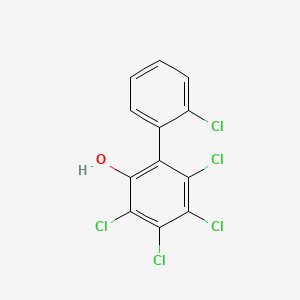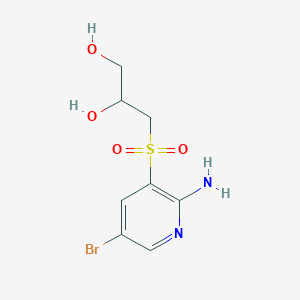
4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to an aniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Isopropylation: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or Ruppert’s reagent (CF3SiMe3) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and safety.
化学反应分析
Types of Reactions
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols.
科学研究应用
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen or methyl groups to enhance metabolic stability and bioavailability.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity by influencing electronic and steric properties. These interactions can modulate biological pathways, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluoro group attached to the aniline ring.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the isopropyl group.
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
Uniqueness
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of fluoro, trifluoromethyl, and isopropyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.
属性
分子式 |
C10H11F4N |
|---|---|
分子量 |
221.19 g/mol |
IUPAC 名称 |
4-fluoro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F4N/c1-7(2)15(10(12,13)14)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI 键 |
SDEOFOORCGKDFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)


![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)

![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)


![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)

